molecular formula C19H22ClNO B5780805 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine

Cat. No. B5780805
M. Wt: 315.8 g/mol
InChI Key: YJPWCVFUNHOJJM-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer researchers and has since been the subject of numerous scientific studies.

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating many physiological processes, including pain, inflammation, mood, and appetite. This compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to changes in physiological processes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anticonvulsant activity, and anxiolytic effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to reduce seizure frequency in animal models of epilepsy and to have anxiolytic effects in models of anxiety.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. This compound is also highly soluble in organic solvents, which makes it easy to prepare solutions for use in experiments. However, this compound has some limitations as well. It is a synthetic compound that may not fully replicate the effects of endocannabinoids in the body. Additionally, this compound has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are many potential future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another potential direction is the investigation of the effects of this compound on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.
Conclusion
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It acts on the endocannabinoid system and has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anticonvulsant activity, and anxiolytic effects. This compound has several advantages for use in laboratory experiments, but also has some limitations. There are many potential future directions for research on this compound, and further investigation is needed to fully understand its potential therapeutic applications.

Synthesis Methods

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is synthesized through a multistep process that involves the reaction of 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to form 4-chlorophenylbenzyl ether. This intermediate is then reacted with 1-(4-methylpiperidin-1-yl)propan-2-ol to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c1-15-9-11-21(12-10-15)14-16-3-2-4-19(13-16)22-18-7-5-17(20)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPWCVFUNHOJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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